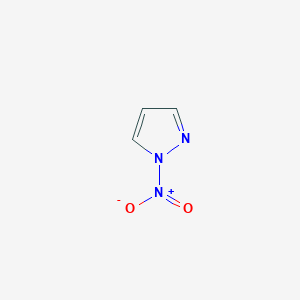
2,5-Dichloro-1,4-diethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-1,4-diethoxybenzene, also known as DCDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCDEB is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-1,4-diethoxybenzene is not fully understood, but it is believed to involve the modulation of ion channels such as the voltage-gated potassium channels and the transient receptor potential channels. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to exhibit antinociceptive and anti-inflammatory effects by modulating the activity of ion channels involved in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also been shown to exhibit antinociceptive and anti-inflammatory effects in animal models of pain and inflammation. This compound has been shown to modulate the activity of ion channels involved in pain perception and inflammation, suggesting that it may have potential applications in the treatment of pain and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dichloro-1,4-diethoxybenzene has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of this compound is that it is not commercially available, and therefore, it must be synthesized in the lab. Another limitation of this compound is that it is toxic and must be handled with care.
Orientations Futures
There are several future directions for the research on 2,5-Dichloro-1,4-diethoxybenzene. One of the future directions is to explore the potential applications of this compound in the treatment of pain and inflammatory disorders. Another future direction is to investigate the mechanism of action of this compound in more detail, particularly its effects on ion channels. Additionally, future research could focus on the synthesis of this compound derivatives with improved potency and selectivity for specific ion channels or biological targets. Finally, the potential applications of this compound in material science and organic synthesis could also be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through the reaction of 2,5-dichloroanisole with ethyl orthoformate in the presence of a Lewis acid catalyst. This compound has shown promising results as a potential anticancer agent, a modulator of ion channels, and a precursor for the synthesis of functional materials. Future research could focus on the potential applications of this compound in the treatment of pain and inflammatory disorders, the synthesis of this compound derivatives with improved potency and selectivity, and the exploration of its applications in material science and organic synthesis.
Méthodes De Synthèse
The synthesis of 2,5-Dichloro-1,4-diethoxybenzene involves the reaction of 2,5-dichloroanisole with ethyl orthoformate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and catalyst concentration.
Applications De Recherche Scientifique
2,5-Dichloro-1,4-diethoxybenzene has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound can be used as a building block for the synthesis of various compounds such as heterocycles and biologically active molecules. In material science, this compound can be used as a precursor for the synthesis of functional materials such as conducting polymers and liquid crystals. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent and a modulator of ion channels.
Propriétés
Numéro CAS |
67828-63-1 |
|---|---|
Formule moléculaire |
C10H12Cl2O2 |
Poids moléculaire |
235.1 g/mol |
Nom IUPAC |
1,4-dichloro-2,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-5-8(12)10(14-4-2)6-7(9)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
FPPRAMDVWJLFCI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)OCC)Cl |
SMILES canonique |
CCOC1=CC(=C(C=C1Cl)OCC)Cl |
Autres numéros CAS |
67828-63-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















